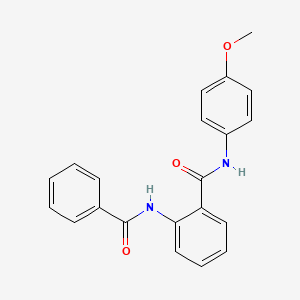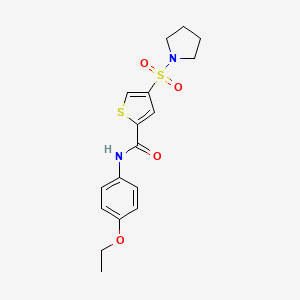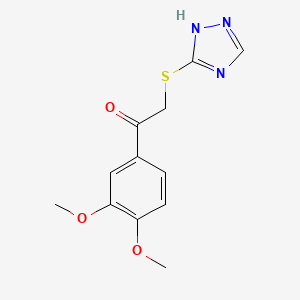![molecular formula C28H28N6O B5607242 6-[4-(diphenylacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5607242.png)
6-[4-(diphenylacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazolopyridine and pyrazolopyrimidine derivatives involves multiple steps, including the reaction of hydrazino compounds with bis(methylthio)methylene malononitrile and subsequent reactions with thiourea, acetic anhydride, and various other reagents to afford a variety of heterocyclic compounds. These synthesis pathways highlight the versatility and reactivity of pyrazolopyridine cores in forming complex heterocyclic systems with potential antimicrobial activities (Ali, 2009).
Molecular Structure Analysis
The structural analysis of anticonvulsant drugs related to the compound of interest reveals insights into the crystal structures and electronic properties of substituted pyridazines, triazines, and pyrimidines. These analyses involve X-ray diffraction data and molecular-orbital calculations, suggesting specific orientations and delocalizations critical for the activity of these compounds (Georges et al., 1989).
Chemical Reactions and Properties
Chemical reactions involving pyridazinone derivatives demonstrate the reactivity of these cores in forming various heterocyclic systems with anticipated biological activities. These reactions include condensations, nucleophilic substitutions, and cyclizations, highlighting the compound's versatility in synthetic chemistry (Youssef et al., 2005).
Physical Properties Analysis
The analysis of physical properties, including luminescence, of coordination polymers containing pyridyl-piperazine type ligands indicates the potential of these compounds in materials science. The study reports on the synthesis, structural characterization, and luminescent properties of cadmium and zinc diphenate coordination polymers, showcasing the influence of structural motifs on the physical properties of these materials (Farnum et al., 2011).
Chemical Properties Analysis
The chemical properties of related compounds, especially their antimicrobial activities, are extensively studied. The synthesis and characterization of novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives, and their evaluation for antimicrobial activity, highlight the potential of these compounds in pharmaceutical applications. Compounds with certain structural features exhibit significant activity against various microbial strains, emphasizing the importance of structural analysis in designing effective antimicrobial agents (Ali, 2009).
Propriétés
IUPAC Name |
1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O/c1-21-12-13-24(29-20-21)30-25-14-15-26(32-31-25)33-16-18-34(19-17-33)28(35)27(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,20,27H,16-19H2,1H3,(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRJGUKSZKNQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3,4,5-trimethoxybenzohydrazide](/img/structure/B5607170.png)
![1-(5-isopropyl-2-methyl-3-furoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5607172.png)
![7-[(4-methyl-1-piperidinyl)carbonyl]-1,2,3,4-tetrahydro-12H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidin-12-one](/img/structure/B5607175.png)

![1-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5607180.png)

![1-[4-(dimethylamino)-2-(trifluoromethyl)-3-pyridinyl]ethanone](/img/structure/B5607196.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-8-(2-methyl-4-pyridinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5607207.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5607212.png)
![4-[(hydroxyimino)methyl]phenyl benzenesulfonate](/img/structure/B5607220.png)
![9-(3-fluorobenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5607233.png)
![N-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5607253.png)

